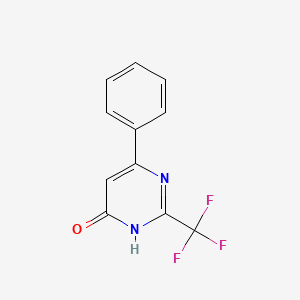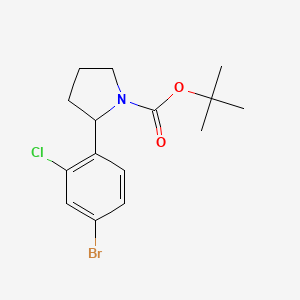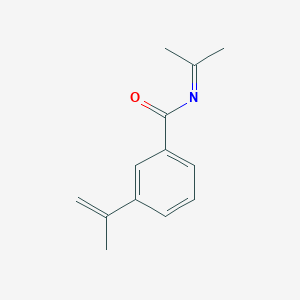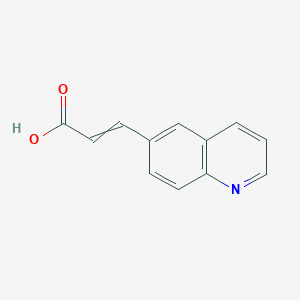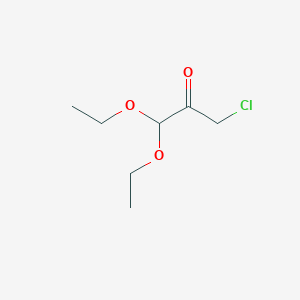
3-Chloro-1,1-diethoxypropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,1-diethoxypropan-2-one: is an organic compound with the molecular formula C7H13ClO3. It is characterized by the presence of a chlorine atom, two ethoxy groups, and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,1-diethoxypropan-2-one typically involves the reaction of 3-chloropropionaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then oxidized to yield the desired ketone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-1,1-diethoxypropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Products include substituted amines or thiols.
Oxidation: Products include carboxylic acids.
Reduction: Products include secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-1,1-diethoxypropan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and chlorinated compounds .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a building block for various organic compounds .
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,1-diethoxypropan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom and the ketone group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the ketone group can undergo reduction or oxidation, leading to the formation of secondary alcohols or carboxylic acids, respectively .
Comparación Con Compuestos Similares
3-Chloro-1,2-propanediol: Similar in structure but contains two hydroxyl groups instead of ethoxy groups.
3-Chloro-1-propanol: Contains a hydroxyl group instead of a ketone and ethoxy groups.
1,1-Diethoxypropan-2-one: Lacks the chlorine atom but has a similar ketone and ethoxy group structure.
Uniqueness: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H13ClO3 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
3-chloro-1,1-diethoxypropan-2-one |
InChI |
InChI=1S/C7H13ClO3/c1-3-10-7(11-4-2)6(9)5-8/h7H,3-5H2,1-2H3 |
Clave InChI |
ZHLVNNGLCOHLAU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)CCl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
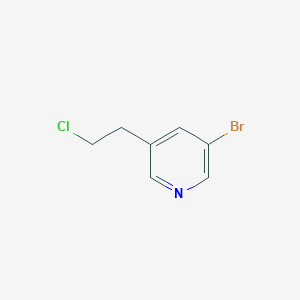
![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)




![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)
